(E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound belonging to the class of quinazolinone derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as a lead compound in drug development due to its structural complexity and biological activity.
The compound can be classified as:
The synthesis of (E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves several key steps:
The synthesis may utilize various solvents and conditions to optimize yield and purity. Techniques such as chromatography or recrystallization are often employed for purification.
The molecular structure of (E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be represented by its IUPAC name and structural formula:
Property | Value |
---|---|
Molecular Weight | 382.4 g/mol |
InChI | InChI=1S/C20H22N4O4/c1-2 |
InChI Key | CTXPEIKETSTPIP-UHFFFAOYSA-N |
Canonical SMILES | COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)OC |
(E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can participate in various chemical reactions:
These reactions require specific conditions such as temperature, pressure, and catalysts to achieve desired products.
The mechanism of action for (E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea largely depends on its biological target. Generally, quinazolinone derivatives interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For precise elucidation of its mechanism, molecular docking studies and biochemical assays are essential.
The physical properties include:
Key chemical properties include:
Relevant data for these properties would require experimental validation through techniques such as spectroscopy and chromatography.
(E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has potential applications in various fields:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9